2-((4-(butylamino)quinazolin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
2-((4-(Butylamino)quinazolin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic thioacetamide derivative featuring a quinazoline core substituted with a butylamino group at position 4 and a thioether-linked acetamide moiety terminating in a 5-methylisoxazol-3-yl group. This compound belongs to a broader class of quinazoline-based molecules, which are pharmacologically significant due to their interactions with enzymes and receptors, particularly in oncology and inflammation pathways . The synthesis of such derivatives typically involves nucleophilic substitution reactions between chloroacetamide intermediates and thiol-containing quinazoline precursors, as seen in analogous compounds .
Properties
IUPAC Name |
2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-3-4-9-19-17-13-7-5-6-8-14(13)20-18(22-17)26-11-16(24)21-15-10-12(2)25-23-15/h5-8,10H,3-4,9,11H2,1-2H3,(H,19,20,22)(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQSCIGHFMOYAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-(butylamino)quinazolin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of quinazoline derivatives with isoxazole moieties, utilizing thioether linkages to enhance biological activity. The structural formula can be represented as follows:
This structure incorporates a quinazoline core, which is known for various pharmacological properties, and a thioether linkage that may contribute to its biological efficacy.
Antimicrobial Properties
Preliminary studies have indicated that compounds similar to This compound exhibit significant antimicrobial activity. For instance, related quinazolinone derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. In a study examining various quinazolinone derivatives, it was found that certain modifications led to enhanced antibacterial properties, suggesting that this compound may also possess similar capabilities .
Anticancer Activity
Research has indicated that quinazoline derivatives can act as inhibitors of specific kinases involved in cancer progression. For example, compounds targeting cdc2-like kinase (CLK), which plays a role in cell cycle regulation and cancer cell survival, have been reported. The inhibition of CLK by quinazoline-based compounds suggests a potential pathway through which This compound could exert anticancer effects .
The mechanisms underlying the biological activity of this compound may involve:
- Enzyme Inhibition : Targeting kinases such as CLK can disrupt cell signaling pathways crucial for tumor growth.
- Antimicrobial Mechanisms : The thioether group may interact with microbial enzymes or membranes, leading to cell death.
- Modulation of Gene Expression : Interaction with specific receptors may alter gene expression profiles related to inflammation and immune response.
Case Studies
Several studies have explored the biological activity of quinazoline derivatives. A notable case involved the evaluation of a series of thio-substituted quinazolinones against Mycobacterium tuberculosis, where certain analogs demonstrated low micromolar activity without cytotoxic effects on human fibroblasts .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a quinazoline scaffold, which is known for its versatility in medicinal chemistry. Quinazolines and their derivatives are often synthesized through various organic reactions, including:
- Condensation reactions : Combining different functional groups to form the desired quinazoline structure.
- Thioether formation : Introducing sulfur into the molecular structure to enhance biological activity.
Recent studies have utilized standard organic synthesis techniques to produce novel quinazoline derivatives, demonstrating the importance of structural modifications in enhancing pharmacological properties .
Antimicrobial Properties
Research indicates that quinazoline derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The introduction of specific substituents on the quinazoline ring can influence the antimicrobial efficacy, making it a promising area for further exploration .
Anticonvulsant Activity
Some studies have investigated the anticonvulsant potential of quinazoline derivatives. The cyclic amide fragment in these compounds has been linked to anticonvulsant activity, as demonstrated in animal models using pentylenetetrazole-induced seizures. This suggests that modifications to the quinazoline structure can enhance its therapeutic profile against seizures .
Vasodilatory Effects
Certain quinazoline derivatives have been identified as phosphodiesterase inhibitors, leading to vasodilatory effects. These compounds could potentially be developed into treatments for hypertension and other cardiovascular conditions by relaxing blood vessels and improving blood flow .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of quinazoline derivatives to various biological targets. For example, docking studies have shown that certain modifications can enhance binding to GABA receptors, which are crucial for neurotransmission and seizure control. This computational approach helps streamline the drug discovery process by identifying promising candidates for further testing .
Case Study 1: Antimycobacterial Activity
A study highlighted the antimycobacterial properties of thio-substituted quinazolines, showing moderate inhibitory potency against Mycobacterium tuberculosis. The structure-activity relationship (SAR) indicated that certain substitutions on the quinazoline core were essential for enhancing activity while minimizing cytotoxic effects .
Case Study 2: Antioxidant Potential
Another investigation focused on the antioxidant properties of newly synthesized quinazoline derivatives. These compounds were evaluated for their ability to scavenge free radicals, indicating potential applications in preventing oxidative stress-related diseases .
Comparison with Similar Compounds
Sulfamoylphenyl-Substituted Quinazolinones
Compounds such as N-(5-Methylisoxazol-3-yl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide (5) () share the acetamide-thioquinazoline scaffold but differ in their substitution patterns. Key distinctions include:
- Core structure: Compound 5 features a benzo[g]quinazolinone fused ring system, whereas the target compound has a simpler quinazoline core.
- Biological activity: Sulfamoylphenyl analogs demonstrate antimicrobial and anti-inflammatory activity, but the target compound’s butylamino group may shift its pharmacological profile toward kinase inhibition, as seen in other quinazoline derivatives .
Triazinoindole-Based Thioacetamides
Compounds such as N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) () replace the quinazoline core with a triazinoindole system. Differences include:
- Substituent effects: Bromophenyl groups in Compound 26 improve halogen bonding but may reduce solubility compared to the target compound’s isoxazole and butylamino groups .
Functional Group Comparisons
Isoxazole-Substituted Acetamides
The 5-methylisoxazole moiety is shared with N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenylamino)acetamide (6) (). Differences include:
- Linker chemistry : Compound 6 uses a sulfamoylphenyl linker, whereas the target compound employs a thioether bridge. This impacts conformational flexibility and electronic properties .
- Biological targets : Isoxazole derivatives often target cyclooxygenase (COX) or sulfotransferase enzymes, but the quinazoline-thioacetamide hybrid in the target compound may broaden its mechanism of action .
Anti-Inflammatory Thioacetamide Derivatives
Compounds like 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide () highlight the role of alkylamino groups in anti-inflammatory activity. Key contrasts:
- Substituent length: The butylamino group in the target compound may enhance duration of action compared to shorter ethylamino chains .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Q & A
Q. What synthetic routes are recommended for synthesizing 2-((4-(butylamino)quinazolin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves constructing the quinazolinone core first, followed by thioether formation and subsequent amide coupling. Key steps include:
- Quinazolinone synthesis : React 4-aminoquinazoline derivatives with butylamine under reflux in ethanol .
- Thioether linkage : Use thioglycolic acid derivatives in DMF with a base (e.g., K₂CO₃) at 60–80°C .
- Amide coupling : Employ carbodiimide coupling agents (e.g., EDC/HOBt) with the isoxazole amine in anhydrous DCM .
- Optimization variables : Adjust solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst (e.g., DMAP) to improve yields (typical range: 68–91%) .
Q. Which spectroscopic techniques are most effective for confirming the compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for quinazolinone) and methyl groups (δ 2.1–2.5 ppm for isoxazole). Carbonyl signals (δ 165–170 ppm) confirm amide and thioether bonds .
- IR Spectroscopy : Look for N-H stretches (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and C-S (~650 cm⁻¹) .
- Mass Spectrometry (MS) : Use HRMS to validate the molecular ion peak (e.g., [M+H]+) and fragmentation patterns .
Q. What are the critical solubility and formulation challenges in preclinical studies?
- Methodological Answer :
- Solubility screening : Test in DMSO (stock solutions) and aqueous buffers (pH 1.2–7.4) with surfactants (e.g., Tween-80) .
- Formulation strategies : Use cyclodextrin inclusion complexes or lipid-based nanoemulsions to enhance bioavailability .
Q. How should researchers handle and store the compound to ensure experimental reproducibility?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation/hydrolysis .
- Handling : Use gloveboxes for moisture-sensitive steps and validate purity via HPLC before critical assays .
Advanced Research Questions
Q. How can experimental designs address stability inconsistencies under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability studies : Use a factorial design (pH 1–10, 25–60°C) with LC-MS to monitor degradation products .
- Kinetic analysis : Apply Arrhenius equations to predict shelf-life and identify degradation pathways (e.g., hydrolysis of the thioether bond) .
Q. What strategies resolve contradictions in biological activity data across in vitro models?
- Methodological Answer :
- Orthogonal assays : Compare enzyme inhibition (IC₅₀) in cell-free vs. cell-based systems to differentiate target specificity from off-target effects .
- Dose-response normalization : Use Hill slopes and maximal efficacy (Emax) to assess potency variability between assays .
Q. How can researchers design pharmacokinetic (PK) studies to evaluate absorption and metabolism?
- Methodological Answer :
- In vivo PK : Use a crossover design in rodent models with serial blood sampling. Analyze plasma via LC-MS/MS for AUC and half-life calculations .
- Metabolite profiling : Incubate with liver microsomes and use UPLC-QTOF to identify phase I/II metabolites .
Q. What methodologies predict environmental fate and degradation products of this compound?
- Methodological Answer :
- Aquatic toxicity assays : Follow OECD guidelines (e.g., Test 201) with Daphnia magna to assess acute/chronic effects .
- Degradation studies : Use UV/H₂O₂ advanced oxidation processes and GC-MS to detect breakdown intermediates (e.g., sulfonic acid derivatives) .
Q. How can computational modeling predict target interactions and guide structural optimization?
- Methodological Answer :
Q. How should researchers analyze conflicting enzyme inhibition data from fluorometric vs. radiometric assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
